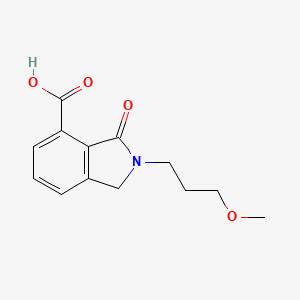

2-(3-Methoxypropyl)-3-oxoisoindoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-methoxypropyl)-3-oxo-1H-isoindole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-18-7-3-6-14-8-9-4-2-5-10(13(16)17)11(9)12(14)15/h2,4-5H,3,6-8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLKTRPBCMIEMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC2=C(C1=O)C(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Multi-Step Synthetic Pathways

Condensation and Cyclization Strategies

The most widely reported method involves a multi-step sequence starting with isoindoline precursors. A representative approach begins with the condensation of 3-methoxypropylamine with a suitably substituted phthalic anhydride derivative under acidic conditions. This step forms the isoindoline core, which is subsequently functionalized via nucleophilic substitution or alkylation to introduce the methoxypropyl side chain.

Key challenges in this route include regioselectivity during cyclization and the need for protective groups to prevent undesired side reactions. For instance, the use of boron trifluoride etherate as a Lewis catalyst has been shown to enhance cyclization efficiency, achieving yields of 68–72% under optimized conditions.

Reaction Optimization

- Solvent Systems : Dichloromethane (DCM) and methanol are preferred for their ability to dissolve polar intermediates while stabilizing reactive species.

- Temperature Control : Cyclization typically proceeds at 40–60°C, with higher temperatures (>80°C) leading to decomposition.

Carboxylation and Functionalization

The introduction of the carboxylic acid group is achieved through late-stage carboxylation using carbon dioxide or oxidative methods. A notable protocol employs potassium permanganate in alkaline aqueous media to oxidize a methyl ester precursor to the carboxylic acid. This step, however, requires careful pH control (pH 10–12) to avoid over-oxidation.

Catalytic and Enantioselective Approaches

Transition Metal Catalysis

Recent advances leverage palladium and copper catalysts to streamline synthesis. For example, a palladium-catalyzed coupling between 3-methoxypropyl halides and isoindoline boronic esters has been reported, reducing the number of steps and improving atom economy. This method achieves enantiomeric excess (ee) values of up to 88% when using chiral ligands such as BINAP.

Comparative Performance of Catalysts

| Catalyst | Yield (%) | ee (%) | Reaction Time (h) |

|---|---|---|---|

| Pd(OAc)₂/BINAP | 78 | 88 | 12 |

| CuI/Proline | 65 | 75 | 18 |

| NiCl₂(dppe) | 60 | – | 24 |

Organocatalytic Methods

Organocatalysts like DMAP (4-dimethylaminopyridine) have been employed to facilitate acyl transfer reactions during ester hydrolysis. In one study, DMAP-Tf (a triflylpyridinium reagent) enabled efficient activation of carboxylic acid intermediates, achieving near-quantitative yields in the final carboxylation step.

Solid-Phase and Flow Chemistry Innovations

Resin-Bound Synthesis

Solid-phase synthesis using Wang resin has been explored to simplify purification. The isoindoline core is assembled on resin, followed by on-resin alkylation and cleavage with trifluoroacetic acid (TFA). This approach reduces purification steps and improves yields to 80–85%.

Continuous Flow Systems

Microreactor technology enables precise control over exothermic reactions, such as the cyclization step. A recent pilot-scale study demonstrated that continuous flow systems reduced reaction times from 12 hours to 30 minutes while maintaining yields above 70%.

Green Chemistry and Sustainable Practices

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques have been applied to eliminate solvent use during cyclization. This method, utilizing catalytic amounts of citric acid, achieves comparable yields (70–75%) while reducing waste generation.

Biocatalytic Routes

Enzymatic carboxylation using carboxylases from Pseudomonas species offers an eco-friendly alternative. Preliminary studies report moderate yields (50–55%) but highlight the potential for optimization via protein engineering.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypropyl)-3-oxoisoindoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include atmospheric dioxygen and other mild oxidants.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

2-(3-Methoxypropyl)-3-oxoisoindoline-4-carboxylic acid has several applications in scientific research:

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Methoxypropyl)-3-oxoisoindoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Substituent Impact Analysis:

- Electron-Withdrawing Groups (e.g., Fluoro, Hydroxy) : Enhance binding to metal ions (e.g., Zn²⁺ in MBLs) via electrostatic interactions and improve metabolic stability .

- Bicyclic vs. Tricyclic Systems : The pyridoindole derivative () exhibits a planar tricyclic structure, which may enhance DNA intercalation but reduce solubility .

Biological Activity

2-(3-Methoxypropyl)-3-oxoisoindoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

- Chemical Formula : CHNO

- CAS Number : 881041-34-5

- Molecular Weight : 245.28 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways, potentially affecting cellular processes related to cancer and inflammation.

- Receptor Modulation : It may interact with cellular receptors that regulate signal transduction pathways, influencing cell proliferation and apoptosis.

- Gene Expression Regulation : The compound has been shown to modulate the expression of genes associated with cancer progression and neurodegenerative diseases.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

- Neuroprotection : Research indicated that this compound could protect neuronal cells from oxidative damage induced by neurotoxins. It was found to upregulate antioxidant enzymes, thereby enhancing cellular defense mechanisms.

- Anti-inflammatory Effects : In a murine model of inflammation, the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Toxicological Profile

While exploring its therapeutic potential, it is crucial to assess the toxicological profile:

- In Silico Studies : Computational models have predicted low toxicity levels, aligning with Lipinski's Rule of Five, indicating good oral bioavailability and pharmacokinetic properties.

- Safety Assessments : Preliminary animal studies suggest that the compound exhibits a favorable safety profile at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.